Synthesis and Characterization of 3-Bromoquinolin-8-amine: A Technical Guide
Synthesis and Characterization of 3-Bromoquinolin-8-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Bromoquinolin-8-amine. Due to the limited availability of direct experimental data, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted characterization data derived from analogous compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Properties
3-Bromoquinolin-8-amine is a halogenated derivative of 8-aminoquinoline. The introduction of a bromine atom at the 3-position of the quinoline ring is expected to significantly influence its electronic properties and potential biological activity.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [1] |
| CAS Number | 139399-67-0[1] |
| Predicted Physical Appearance | Pale yellow to brown solid |
| Predicted Solubility | Soluble in organic solvents such as DMSO and methanol |
Proposed Synthetic Pathway
The key challenge in this proposed synthesis is achieving regioselective nitration of 3-bromoquinoline at the 8-position. Direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines[2]. The electronic effects of the bromine atom at the 3-position will influence the regioselectivity of the nitration on the benzene ring.
Caption: Proposed synthetic workflow for 3-Bromoquinolin-8-amine.
Experimental Protocols
The following are detailed, generalized protocols for the key transformations in the proposed synthetic pathway. Optimization of these conditions may be necessary to achieve desired yields and purity.
Synthesis of 3-Bromoquinoline
This procedure is adapted from methods for the direct bromination of quinoline.
Materials:
-
Quinoline
-
Hydrobromic acid (48%)
-
Bromine
-
Sodium bisulfite
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
To a solution of quinoline in a suitable solvent, add hydrobromic acid to form quinoline hydrobromide.
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Cool the solution in an ice bath and slowly add a solution of bromine.
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Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Upon completion, quench the excess bromine with a solution of sodium bisulfite.
-
Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 3-Bromo-8-nitroquinoline (Proposed)
This protocol is a standard nitration procedure. The regioselectivity for the 8-position is a key variable.
Materials:
-
3-Bromoquinoline
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
Dissolve 3-bromoquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude product may require purification by column chromatography to separate the desired 8-nitro isomer from other isomers.
Synthesis of 3-Bromoquinolin-8-amine (Proposed)
This is a standard reduction of an aromatic nitro group.
Materials:
-
3-Bromo-8-nitroquinoline
-
Iron powder
-
Hydrochloric acid
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Suspend 3-bromo-8-nitroquinoline in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through celite to remove iron salts.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-Bromoquinolin-8-amine by column chromatography or recrystallization.
Characterization Data (Predicted)
As experimental data is not available, the following tables summarize the predicted spectroscopic data for 3-Bromoquinolin-8-amine. These predictions are based on the analysis of structurally related compounds such as 3-bromoquinoline, 8-aminoquinoline, and other substituted quinolines.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | ~8.8 - 9.0 | s |
| H-4 | ~7.3 - 7.5 | s |
| H-5 | ~7.0 - 7.2 | d |
| H-6 | ~7.2 - 7.4 | t |
| H-7 | ~6.8 - 7.0 | d |
| -NH₂ | ~5.0 - 6.0 | br s |
Solvent: CDCl₃ or DMSO-d₆
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 - 150 |
| C-3 | ~120 - 122 (bearing Br) |
| C-4 | ~135 - 137 |
| C-4a | ~128 - 130 |
| C-5 | ~110 - 112 |
| C-6 | ~128 - 130 |
| C-7 | ~115 - 117 |
| C-8 | ~145 - 147 (bearing NH₂) |
| C-8a | ~138 - 140 |
Solvent: CDCl₃ or DMSO-d₆
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum is expected to show characteristic absorption bands for the primary amine and the aromatic system.
| Functional Group | Predicted Absorption Band (cm⁻¹) |
| N-H Stretch (Asymmetric & Symmetric) | 3400 - 3250 (two bands) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C, C=N Stretch (Aromatic) | 1620 - 1450 |
| N-H Bend | 1650 - 1580 |
| C-N Stretch | 1335 - 1250 |
| C-Br Stretch | 700 - 500 |
Predicted Mass Spectrometry (MS) Data
The mass spectrum will be characterized by a molecular ion peak corresponding to its exact mass. The presence of a bromine atom will result in a characteristic isotopic pattern (M, M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
| m/z | Interpretation |
| 222/224 | [M]⁺, Molecular ion peak with ~1:1 ratio |
| 143 | [M - Br]⁺ |
| 116 | [M - Br - HCN]⁺ |
Logical Workflow for Characterization
The structural elucidation of the synthesized 3-Bromoquinolin-8-amine would follow a logical workflow involving multiple spectroscopic techniques to confirm its identity and purity.
Caption: Logical workflow for the characterization of 3-Bromoquinolin-8-amine.
